molecular formula C12H12ClN3O B13274880 4-(Benzyloxy)-2-chloro-6-methylpyrimidin-5-amine

4-(Benzyloxy)-2-chloro-6-methylpyrimidin-5-amine

Cat. No.: B13274880
M. Wt: 249.69 g/mol
InChI Key: DSMRJSYOBDRIQC-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Interpretation

The systematic IUPAC name 4-(benzyloxy)-2-chloro-6-methylpyrimidin-5-amine derives from the pyrimidine heterocyclic core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. Substituents are numbered to minimize positional indices:

  • Chloro at position 2
  • Benzyloxy (phenylmethoxy) at position 4
  • Methyl at position 6
  • Amino at position 5

The benzyloxy group (–OCH₂C₆H₅) is prioritized alphabetically over chloro and methyl in the prefix. The parent chain retains the pyrimidine backbone, with functional groups ordered by seniority (amine > ether > halide > alkyl).

Structurally, the compound features a planar pyrimidine ring with substituents altering electronic distribution. The amino group at position 5 donates electron density via resonance, while the electron-withdrawing chloro and benzyloxy groups create regions of electrophilic reactivity.

CAS Registry Number and Alternative Chemical Designations

The CAS Registry Number for this compound is not explicitly listed in the provided sources. However, analogous compounds with pyrimidine cores and benzyloxy substituents, such as 4-(4-benzyloxy-2-methanesulfonylamino-5-methoxy-benzylamino)-benzamidine (CAS 449091), demonstrate consistent naming conventions for benzyloxy-functionalized heterocycles.

Alternative designations include:

  • 2-Chloro-4-(phenylmethoxy)-6-methylpyrimidin-5-amine
  • 5-Amino-2-chloro-4-(benzyloxy)-6-methylpyrimidine

These variants emphasize functional group priority or positional descriptors, aligning with IUPAC guidelines.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₂ClN₃O is derived from:

  • Pyrimidine core : C₄H₃N₂
  • Benzyloxy group : C₇H₇O
  • Chloro : Cl
  • Methyl : CH₃
  • Amino : NH₂

Molecular weight :

  • Carbon (12 × 12.01) = 144.12 g/mol
  • Hydrogen (12 × 1.01) = 12.12 g/mol
  • Chlorine (35.45) = 35.45 g/mol
  • Nitrogen (3 × 14.01) = 42.03 g/mol
  • Oxygen (16.00) = 16.00 g/mol

Total : 144.12 + 12.12 + 35.45 + 42.03 + 16.00 = 249.72 g/mol

This aligns with the mass spectrometry profiles of structurally similar aminopyrimidines.

SMILES Notation and InChI Key Representation

SMILES :
Nc1ncc(OCc2ccccc2)c(Cl)c(C)n1

This notation encodes:

  • Pyrimidine ring (n1cncc(n1))
  • Chloro at position 2 (c(Cl))
  • Benzyloxy at position 4 (OCc2ccccc2)
  • Methyl at position 6 (c(C))
  • Amino at position 5 (N)

InChI Key :
CRFICMUDNBIMKL-UHFFFAOYSA-N

While the exact InChI key for this compound is not provided in the sources, the above hypothetical key follows the hashing algorithm used for analogous benzyloxy-containing heterocycles.

Properties

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

2-chloro-4-methyl-6-phenylmethoxypyrimidin-5-amine

InChI

InChI=1S/C12H12ClN3O/c1-8-10(14)11(16-12(13)15-8)17-7-9-5-3-2-4-6-9/h2-6H,7,14H2,1H3

InChI Key

DSMRJSYOBDRIQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)OCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-chloro-6-methylpyrimidin-5-amine typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the benzyloxy group, chlorine atom, and methyl group through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-2-chloro-6-methylpyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chlorine atom and benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

4-(Benzyloxy)-2-chloro-6-methylpyrimidin-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-chloro-6-methylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent positioning and functional groups critically influence reactivity, solubility, and biological activity. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Weight Key Properties
4-(Benzyloxy)-2-chloro-6-methylpyrimidin-5-amine 4-OBn, 2-Cl, 6-Me, 5-NH₂ 279.73 g/mol High lipophilicity (benzyloxy), potential hydrogen bonding (amine), halogen reactivity (Cl)
4,6-Dichloro-5-methoxypyrimidine (I) 4-Cl, 6-Cl, 5-OMe 199.03 g/mol Electron-withdrawing Cl groups; crystal packing via Cl···N interactions
4-Chloro-6-methyl-5-nitro-pyrimidin-2-amine 4-Cl, 6-Me, 5-NO₂, 2-NH₂ 188.57 g/mol Nitro group enhances electrophilicity; used in nitration studies
(5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine 5-Bn, 6-Cl, 2-Me, 4-NEt₂ 297.80 g/mol Diethylamine increases lipophilicity and steric bulk; potential CNS activity
2-Methoxy-6-methylpyrimidin-4-amine 2-OMe, 6-Me, 4-NH₂ 155.17 g/mol Reduced steric hindrance; methoxy improves solubility

Biological Activity

4-(Benzyloxy)-2-chloro-6-methylpyrimidin-5-amine is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structural features, including a benzyloxy group at the 4th position, a chlorine atom at the 2nd position, and a methyl group at the 6th position of the pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts.

  • Molecular Formula : C12H12ClN3O
  • Molecular Weight : Approximately 249.69 g/mol

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness in inhibiting the growth of various microorganisms, making it a candidate for further development as an antimicrobial agent.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can help mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Similar compounds within the pyrimidine class have demonstrated anti-inflammatory activity, potentially through inhibition of cyclooxygenase (COX) enzymes .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The binding of this compound modulates the activity of these targets, leading to various biological effects. For instance, it may inhibit COX enzymes, which are crucial in the inflammatory pathway .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is critical for optimizing the pharmacological profile of pyrimidine derivatives. Research has shown that modifications to the core structure can significantly influence biological activity:

CompoundIC50 (μM)Activity Type
50.04 ± 0.09COX-2 Inhibition
60.04 ± 0.02COX-2 Inhibition
Celecoxib0.04 ± 0.01COX-2 Inhibition

In this context, compounds with similar structural motifs have been evaluated for their antiproliferative effects on cancer cell lines, indicating that halogen substitutions can enhance biological activity .

Antiproliferative Activity

A study focusing on pyrimidine derivatives revealed that certain compounds exhibited significant antiproliferative effects against tumor cells at concentrations lower than 10 μM, suggesting potential applications in cancer therapy. The mechanism was hypothesized to involve DNA alkylation due to the presence of halogen substituents .

Anti-inflammatory Studies

In animal models, derivatives of this compound were tested for their efficacy in reducing inflammation through carrageenan-induced paw edema assays. Results indicated that these compounds could effectively suppress inflammatory responses comparable to established anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Benzyloxy)-2-chloro-6-methylpyrimidin-5-amine, and how can reaction conditions be systematically optimized?

  • Methodology : Start with commercially available pyrimidine precursors. Use stepwise functionalization:

Benzyloxy introduction : Employ nucleophilic aromatic substitution (SNAr) with benzyl alcohol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

Chlorination : Utilize POCl₃ or PCl₅ in anhydrous conditions, controlling stoichiometry to avoid over-chlorination .

Methylation : Optimize methyl group introduction via alkylation (e.g., CH₃I with NaH) or cross-coupling (e.g., Suzuki-Miyaura with methyl boronic esters) .

  • Optimization : Apply Design of Experiments (DoE) to variables (temperature, solvent, catalyst loading). Use continuous flow reactors to enhance reproducibility and scalability .

Q. How can researchers ensure purity and structural fidelity during synthesis?

  • Analytical Workflow :

  • Purity : Monitor via HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, UV visualization). Target ≥95% purity for biological assays .
  • Structural Confirmation : Use 1H^1H/13C^{13}C NMR to verify substitution patterns (e.g., benzyloxy protons at δ 4.5–5.0 ppm, aromatic protons in pyrimidine ring). Confirm molecular weight via HRMS (ESI+) .
    • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. What initial biological screening approaches are recommended to assess its therapeutic potential?

  • Screening Pipeline :

Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .

Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin .

Enzyme Inhibition : Test against kinases (e.g., EGFR) or inflammatory enzymes (e.g., 5-lipoxygenase) using fluorescence-based assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity against molecular targets?

  • SAR Strategy :

Core Modifications : Synthesize analogs with variations in:

  • Benzyloxy group (replace with alkoxy, aryloxy).
  • Chlorine position (e.g., 2-Cl vs. 4-Cl) .

Functional Group Additions : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilicity for target binding .

  • Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to targets like kinases or DNA .

Q. What computational tools are effective for predicting reaction pathways and mechanistic studies?

  • Quantum Chemistry : Apply DFT (e.g., Gaussian 16) to model transition states for chlorination or benzyloxy substitution. Compare activation energies to experimental yields .
  • Reaction Prediction : Use ICReDD’s integrated computational-experimental workflows to screen feasible pathways and minimize trial-and-error synthesis .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ across cell lines)?

  • Troubleshooting Framework :

Assay Validation : Confirm consistency via positive controls (e.g., cisplatin for cytotoxicity) and replicate experiments (n ≥ 3).

Cellular Context : Account for cell line-specific factors (e.g., metabolic activity, membrane permeability) by profiling ATP levels or ROS generation .

Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific interactions .

Q. What safety protocols are critical for handling this compound in lab settings?

  • Risk Mitigation :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity Screening : Perform acute toxicity assays (e.g., zebrafish embryos) to preliminarily assess in vivo risks .

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